molecular formula C21H24N2O4 B2807554 2-(4-ethoxyphenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide CAS No. 922054-86-2

2-(4-ethoxyphenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide

Cat. No.: B2807554
CAS No.: 922054-86-2
M. Wt: 368.433
InChI Key: DKFKYHJANGUDBU-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide is a chemical compound based on the benzoxazepin scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The 1,4-benzoxazepin core is recognized as a privileged structure in the design of pharmacologically active compounds . Specifically, derivatives of this core have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), a critical enzyme in the PI3K/AKT/mTOR signaling pathway . This pathway is a major regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in oncology research. The structural features of this acetamide derivative—including the 4-ethoxyphenyl moiety and the ethyl-substituted benzoxazepin ring—suggest potential for targeted biological activity. Researchers can leverage this compound as a key intermediate or a novel chemical tool for probing disease mechanisms, particularly in the development of new therapeutic agents for oncology and other cell proliferation-related diseases. Its value lies in its potential for structure-activity relationship (SAR) studies, helping to elucidate the role of specific substituents in modulating potency and selectivity against biological targets.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-3-23-11-12-27-19-10-7-16(14-18(19)21(23)25)22-20(24)13-15-5-8-17(9-6-15)26-4-2/h5-10,14H,3-4,11-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFKYHJANGUDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide typically involves multiple steps. One common method includes the reaction of 4-ethoxyphenylacetic acid with ethylamine to form an intermediate, which is then cyclized with a suitable reagent to form the oxazepine ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The following table summarizes key structural and synthetic differences between the target compound and two closely related analogs:

Property Target Compound Compound 12 BI85532
Core Structure 4-Ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin 2-Benzyl-3-oxo-2,3,4,5-tetrahydrobenz[f][1,4]oxazepin 4-Ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin
Side Chain N-(4-Ethoxyphenyl)acetamide N-[2-(4-Pyridyl)ethyl]acetamide 5-Chloro-2-methoxybenzamide
Key Substituents Ethoxyphenyl (electron-donating), ethyl group on benzoxazepin Benzyl (lipophilic), pyridylethyl (basic) Chloro (electron-withdrawing), methoxy (electron-donating)
Molecular Formula Not explicitly provided (estimated: ~C₂₁H₂₄N₂O₄) C₂₅H₂₅N₃O₃ (calculated) C₁₉H₁₉ClN₂O₄
Synthetic Pathway Likely involves coupling of 4-ethoxyphenylacetic acid with benzoxazepin amine Hydrolysis of ester precursor (e.g., compound 10) with LiOH in THF–MeOH–H₂O Amide coupling of 5-chloro-2-methoxybenzoic acid with benzoxazepin amine

Pharmacological Implications of Structural Variations

  • Ethoxyphenyl vs. However, the pyridyl group’s basicity in Compound 12 may facilitate stronger hydrogen bonding with target receptors.
  • Acetamide vs. Benzamide (BI85532 ): The acetamide linker in the target compound offers greater conformational flexibility than the rigid benzamide in BI85532, which could modulate binding kinetics.
  • Ethyl vs. Benzyl (Core Substitution) : The ethyl group on the benzoxazepin core (target compound) reduces steric hindrance compared to the benzyl group in Compound 12, possibly favoring tighter binding in enzyme active sites.

Q & A

Basic: What are the standard synthetic routes and characterization techniques for this compound?

Answer:
The synthesis typically involves multi-step organic reactions under controlled conditions. Key steps include cyclization of intermediates (e.g., benzoxazepin rings) and coupling reactions (e.g., amide bond formation). Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through crystallization. Structural confirmation employs infrared (IR) spectroscopy (to identify functional groups like amide C=O) and proton/carbon nuclear magnetic resonance (¹H/¹³C NMR) (to map hydrogen/carbon environments). Purity is validated using HPLC (≥98% purity criteria) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:
Optimization requires Design of Experiments (DoE) methodologies to systematically vary parameters (temperature, solvent polarity, catalyst loading). For example, solvents like DMF may enhance reaction efficiency in coupling steps . Statistical tools (e.g., factorial design) identify critical factors affecting yield, while reaction path search algorithms (quantum chemical calculations) predict energetically favorable pathways . Real-time monitoring via in-situ IR or Raman spectroscopy can further refine dynamic adjustments .

Basic: Which spectroscopic methods are most effective for structural elucidation?

Answer:

  • ¹H/¹³C NMR : Resolves aromatic protons, ethoxy groups, and amide linkages.
  • IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and N-H bending (~1550 cm⁻¹).
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .

Advanced: How can computational modeling enhance structural and mechanistic analysis?

Answer:

  • Density Functional Theory (DFT) : Predicts NMR chemical shifts and optimizes molecular geometry.
  • Molecular Docking : Screens potential biological targets (e.g., enzyme active sites) using software like AutoDock.
  • Reaction Mechanism Simulations : Quantum mechanical calculations (e.g., Gaussian) model transition states and activation energies for key steps like cyclization .

Basic: What in vitro assays are used to assess pharmacological activity?

Answer:

  • Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases, proteases).
  • Cell Viability Studies : Use MTT or resazurin assays to evaluate cytotoxicity in cancer cell lines.
  • Receptor Binding Assays : Radioligand displacement tests quantify affinity for GPCRs or ion channels .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Reproducibility Studies : Replicate experiments under standardized conditions (pH, temperature, cell passage number).
  • Orthogonal Assays : Cross-validate using alternative methods (e.g., SPR for binding affinity vs. fluorescence polarization).
  • Meta-Analysis : Apply statistical frameworks (e.g., random-effects models) to aggregate data from disparate studies .

Basic: How to ensure compound stability during storage?

Answer:

  • Storage Conditions : -20°C in airtight, light-protected containers with desiccants.
  • Accelerated Stability Testing : Expose samples to elevated temperatures (40°C) and humidity (75% RH) for 1–3 months, monitoring degradation via HPLC .

Advanced: How to model degradation kinetics and identify degradation products?

Answer:

  • Forced Degradation Studies : Expose the compound to hydrolytic (acid/base), oxidative (H₂O₂), and photolytic stress.
  • LC-MS/MS : Identifies degradation products (e.g., hydrolyzed amide bonds or oxidized ethoxy groups).
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under ambient conditions .

Basic: What safety protocols are critical during synthesis?

Answer:

  • PPE : Lab coat, gloves, and goggles.
  • Ventilation : Use fume hoods for volatile solvents (DMF, dichloromethane).
  • Waste Disposal : Segregate halogenated and toxic waste per institutional guidelines .

Advanced: How to handle air-sensitive intermediates during synthesis?

Answer:

  • Schlenk Techniques : Conduct reactions under inert gas (N₂/Ar) using flame-dried glassware.
  • Glovebox Use : For moisture-sensitive steps (e.g., Grignard reagent additions).
  • Real-Time Monitoring : In-situ FTIR or Raman probes track intermediate stability .

Basic: How to validate analytical method accuracy for purity assessment?

Answer:

  • ICH Guidelines : Validate linearity (R² > 0.99), precision (%RSD < 2%), and accuracy (spiked recovery 98–102%).
  • System Suitability Tests : Ensure HPLC column efficiency (theoretical plates > 2000) and resolution (Rs > 2.0) .

Advanced: How to integrate QSAR models for activity prediction?

Answer:

  • Descriptor Selection : Compute molecular descriptors (logP, polar surface area) using ChemAxon.
  • Machine Learning (ML) : Train models (e.g., random forest, SVM) on bioactivity datasets to predict IC₅₀ or binding affinity.
  • Validation : Use leave-one-out cross-validation (LOOCV) to assess model robustness .

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